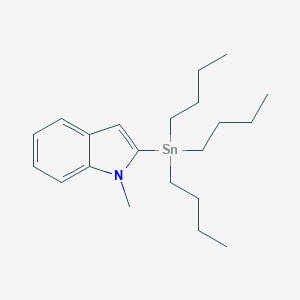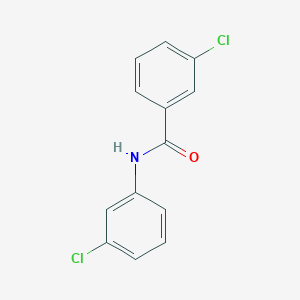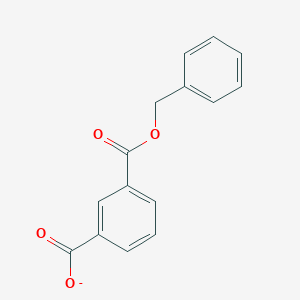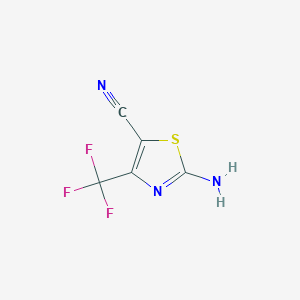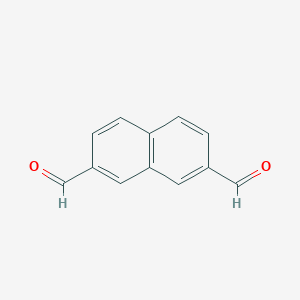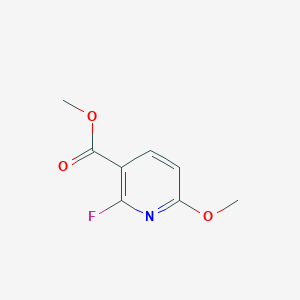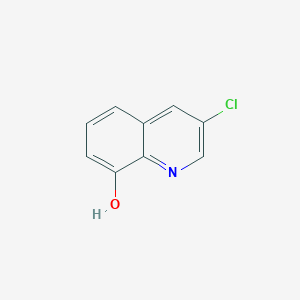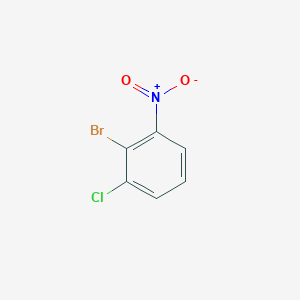
1-(2-Nitrophenyl)piperazine
Übersicht
Beschreibung
1-(2-Nitrophenyl)piperazine is a piperazine-based derivative . It is a useful synthetic intermediate in the synthesis of Itraconazole , an orally active antimycotic structurally related to Ketoconazole .
Synthesis Analysis
The synthesis of piperazine derivatives, including this compound, involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
This compound has a molecular formula of C10H13N3O2 and a molecular weight of 207.23 .Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Characterization
- NMR, RAMAN, and FTIR Studies : The structure of 1-(2-nitrophenyl)piperazine (NPP) has been characterized using nuclear magnetic resonance (NMR), Fourier Transform infrared (FTIR), and Raman techniques. Density Functional Theory (DFT) was used to examine conformational analysis, nuclear magnetic shielding tensors, and vibrational frequencies, providing a comprehensive understanding of NPP's structural properties (Parlak & Alver, 2016).
Synthesis Techniques
- Synthesis Approaches : Various synthesis methods for this compound and its derivatives have been explored. These include using bis(2-chloroethyl)amines and o-Nitroanisole, and the condensation of o-Nitrochlorophenyl with anhydropiperazine. The research highlights the effectiveness of different approaches in terms of yield and quality (Xiao, 2001).
Potential Anticancer Activities
- Conformational Analysis and Anticancer Activity : Piperazine-derived molecules, including this compound, are noted for their potential anticancer activities. This study involved conformational analysis and docking simulations to explore the interaction of such molecules with DNA, predicting strong anti-tumor effects (Demirağ et al., 2022).
Antimicrobial and Antifungal Potential
- Antimicrobial and Antifungal Activities : Research on N-phenylpiperazine derivatives, including this compound, has shown moderate antimicrobial and antifungal effects. These compounds were tested against various pathogens, demonstrating promising but varied results in inhibiting bacterial and fungal growth (Pospíšilová et al., 2019).
- Antifungal Intermediate : this compound is identified as a key intermediate in the synthesis of antifungal medicines, particularly triazole drugs. Its synthesis and role in antifungal drug development have been explored, emphasizing its significance in the pharmaceutical industry (Ke et al., 2010).
Crystallographic and Thermal Studies
- Crystallographic Analysis : Studies have been conducted on the crystal structures of this compound derivatives, providing insights into their molecular conformations and stability. This includes detailed crystallographic studies and density functional theory calculations (Prasad et al., 2022).
- Thermal Stability : The thermal stability of this compound derivatives has been evaluated through thermal analysis techniques, highlighting their stability under various conditions, which is crucial for their application in different fields (Awasthi et al., 2014).
Wirkmechanismus
Target of Action
This compound belongs to the class of organic compounds known as phenylpiperazines , which are compounds containing a piperazine bound to a phenyl group. Phenylpiperazines are known to interact with various receptors and enzymes in the body, but the specific targets of 1-(2-Nitrophenyl)piperazine remain to be identified.
Safety and Hazards
When handling 1-(2-Nitrophenyl)piperazine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
Zukünftige Richtungen
Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
Biochemische Analyse
Biochemical Properties
1-(2-Nitrophenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a potential tyrosinase inhibitor, which is an enzyme involved in melanin synthesis . The interaction between this compound and tyrosinase involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can be beneficial in treating hyperpigmentation disorders.
Cellular Effects
This compound exhibits notable effects on different cell types and cellular processes. In cancer research, derivatives of nitrophenylpiperazine have shown anti-proliferative properties, particularly in human cervical cancer HeLa cells . The compound induces apoptosis through oxidative stress-mediated pathways, affecting cell signaling, gene expression, and cellular metabolism. This highlights its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as an enzyme inhibitor, particularly targeting tyrosinase, by binding to its active site . This binding results in the inhibition of the enzyme’s catalytic activity, leading to reduced melanin synthesis. Additionally, the compound’s interaction with cancer cells involves the generation of reactive oxygen species (ROS), which triggers apoptosis through the mitochondrial pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. Studies using nuclear magnetic resonance (NMR) and other spectroscopic techniques have shown that the compound maintains its structural integrity under various conditions . Prolonged exposure may lead to degradation, affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, particularly in inhibiting tyrosinase activity . At higher doses, it may cause adverse effects, including toxicity and oxidative stress, which can impact overall cellular function. These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s pharmacokinetics and overall bioavailability, affecting its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilic nature allows it to cross cellular membranes, facilitating its accumulation in target tissues. This property is crucial for its effectiveness in biochemical assays and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules . Additionally, its presence in mitochondria is associated with the induction of apoptosis in cancer cells through the mitochondrial pathway . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic use.
Eigenschaften
IUPAC Name |
1-(2-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRCDSXLKPERNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207826 | |
| Record name | 1-(2-Nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59084-06-9 | |
| Record name | 1-(2-Nitrophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59084-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Nitrophenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059084069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-nitrophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-Nitrophenyl)piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85SLJ43EKE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 1-(2-Nitrophenyl)piperazine and how has it been characterized?
A1: this compound (NPP) has the molecular formula C10H13N3O2 [, ]. Its structure consists of a piperazine ring attached to a nitrophenyl group at the second position.
- NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR helps determine the structure and purity of NPP by analyzing the magnetic properties of its atomic nuclei [].
- FTIR (Fourier Transform Infrared) Spectroscopy: FTIR identifies functional groups and chemical bonds in NPP by measuring the absorption of infrared radiation [].
- Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information about molecular vibrations and structural features of NPP [].
Q2: How have computational chemistry methods been utilized in the study of this compound?
A2: Density Functional Theory (DFT) calculations using the B3LYP functional and basis sets like 6-31G(d) and 6-311++G(d,p) have been performed on NPP []. These calculations provide insights into:
- Conformational Analysis: DFT helps determine the most stable three-dimensional arrangement of atoms in NPP [].
- Nuclear Magnetic Shielding Tensors: Calculations predict the magnetic environment of atoms, allowing for comparison with experimental NMR data [].
- Normal Mode Frequencies & Vibrational Assignments: DFT simulations predict the vibrational modes of NPP, which can be compared to experimental FTIR and Raman data for confirmation [].
Q3: What is the significance of the reported conformational analysis for this compound?
A3: DFT calculations revealed that the hydrogen of the NH group in the piperazine ring and the phenyl fragment are equatorially oriented relative to the piperazine ring in the most stable conformation of NPP []. This information is valuable for understanding the potential interactions of NPP with biological targets or other molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

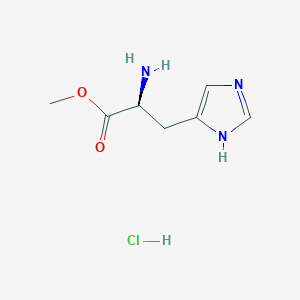

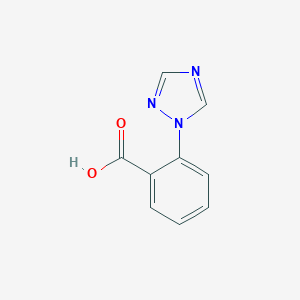

![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide]](/img/structure/B181466.png)
